2,4-Dibromo-6-chloro-3-methylaniline
Overview
Description
“2,4-Dibromo-6-chloro-3-methylaniline” is a chemical compound with the molecular formula C7H6Br2ClN. It has a molecular weight of 299.39 .
Synthesis Analysis
The synthesis of “2,4-Dibromo-6-chloro-3-methylaniline” could involve several steps. One possible method could be a Friedel Crafts acylation followed by a Clemmensen Reduction . Another method could involve a Suzuki-coupling reaction .Molecular Structure Analysis
The InChI code for “2,4-Dibromo-6-chloro-3-methylaniline” is 1S/C7H6Br2ClN/c1-3-4(8)2-5(10)7(11)6(3)9/h2H,11H2,1H3 . This code provides a specific description of the molecular structure of the compound.Chemical Reactions Analysis
“2,4-Dibromo-6-chloro-3-methylaniline” can be used as a starting material to synthesize acetylenic amine by reacting with trimethylsilylacetylene, which is used as a ligand to prepare the bis-amido complex of Ti (IV) . It can also be a substrate in the Pd-catalyzed ortho-selective cross-coupling reactions of dihaloarenes with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,4-Dibromo-6-chloro-3-methylaniline” include a molecular weight of 299.39 . More detailed properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
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Synthesis and Application of Trifluoromethylpyridines
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
- Method : The major use of TFMP derivatives is in the protection of crops from pests .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
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Catalytic Application of N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide
- Field : Organic Chemistry
- Application : This compound was used as a catalyst for the synthesis of 9-aryl-1,8-dioxo-octahydroxanthene derivatives .
- Method : The catalyst was used in a condensation reaction of dimedone (5,5-dimethylcyclohexane-1,3-dione) and various arylaldehydes .
- Results : The catalyst was found to be highly efficient for the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,4-dibromo-6-chloro-3-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2ClN/c1-3-4(8)2-5(10)7(11)6(3)9/h2H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQQKGVCPFESCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Br)N)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-6-chloro-3-methylaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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